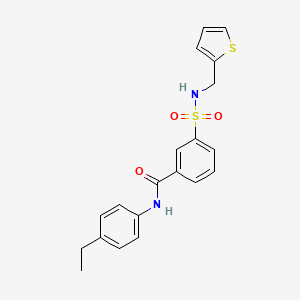
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, commonly known as EFPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EFPT belongs to the class of pyridine carboxamide derivatives, which have been studied extensively for their pharmacological properties.
作用机制
EFPT exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. Specifically, EFPT has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory processes. EFPT also acts as a partial agonist of the 5-HT1A receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
EFPT has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, reducing oxidative stress, and modulating inflammation. EFPT has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of EFPT in lab experiments is its high potency and selectivity for its target receptors, which allows for precise and reproducible results. However, EFPT's complex synthesis process and limited availability may pose challenges for researchers looking to study its effects in vivo.
未来方向
There are several future directions for research on EFPT, including:
1. Further studies on its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its potential as an antidepressant and anxiolytic agent in clinical trials.
3. Studies on its potential as an anti-cancer agent in various types of cancer.
4. Development of more efficient and scalable synthesis methods for EFPT to facilitate its use in research and clinical applications.
In conclusion, EFPT is a promising compound that has shown potential for therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
合成方法
EFPT can be synthesized using a multistep process, which involves the reaction of 2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid with 2-amino-5-fluoro-4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions, including N-alkylation and esterification, to yield EFPT.
科学研究应用
EFPT has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, EFPT has shown promising results in preclinical studies as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In psychiatry, EFPT has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, EFPT has shown potential as an anti-cancer agent, particularly in the treatment of breast cancer.
属性
IUPAC Name |
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-3-24-18-10-14(20)4-6-17(18)22-19(23)15-5-7-16(21-12(15)2)13-8-9-25-11-13/h4-11H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFDADJPHMRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)NC(=O)C2=C(N=C(C=C2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)


![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)